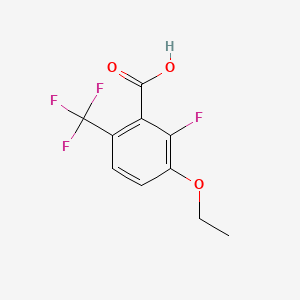![molecular formula C7H6BFN2O2S B14777938 (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of the fluorine atom adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form the thiazole ring. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazoles.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Dihydrothiazoles.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a potent inhibitor of enzymes that have active sites containing serine or threonine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits the enzyme’s activity .
類似化合物との比較
(2-Amino-4-thiazolyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-Amino-5-chlorobenzo[d]thiazol-4-yl)boronic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
(2-Amino-5-methylbenzo[d]thiazol-4-yl)boronic acid: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: The presence of the fluorine atom in (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications in medicinal chemistry and drug development .
特性
分子式 |
C7H6BFN2O2S |
|---|---|
分子量 |
212.01 g/mol |
IUPAC名 |
(2-amino-5-fluoro-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2S/c9-3-1-2-4-6(5(3)8(12)13)11-7(10)14-4/h1-2,12-13H,(H2,10,11) |
InChIキー |
SYLHCZDFVDHEBI-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC2=C1N=C(S2)N)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate](/img/structure/B14777857.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14777864.png)
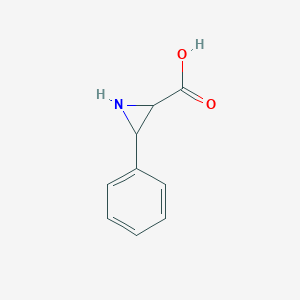
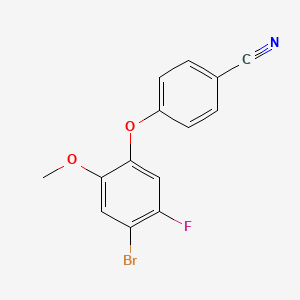
![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)


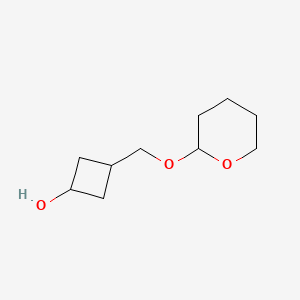
![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
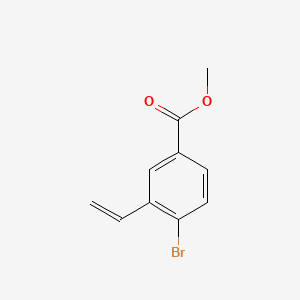
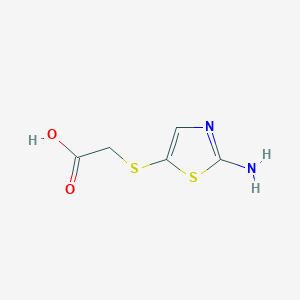
![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
